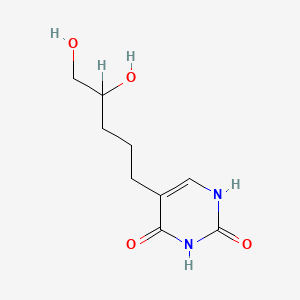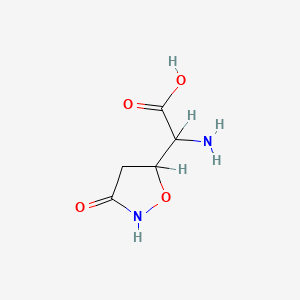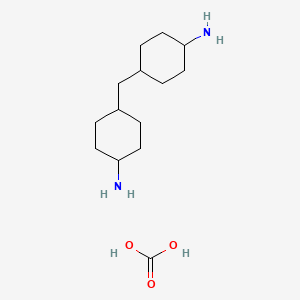
4,4'-Diaminodicyclohexylmethane carbonate
Overview
Description
4,4’-Diaminodicyclohexylmethane carbonate: is an organic compound with the formula CH₂(C₆H₁₀NH₂)₂. It is classified as a diamine and is commonly used in the epoxy industry as a curing agent for epoxy resins . This compound is also known for its application in producing diisocyanates, which are precursors to polyurethanes . The compound is typically a colorless solid but can appear yellowish and oily in some samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Diaminodicyclohexylmethane carbonate is produced by the hydrogenation of methylenedianiline . The hydrogenation process involves the use of hydrogen gas and a catalyst, typically platinum, under specific conditions of temperature and pressure . The reaction yields a mixture of three isomers: trans-trans, cis-trans, and a small amount of cis-cis .
Industrial Production Methods: In industrial settings, the production of 4,4’-Diaminodicyclohexylmethane carbonate involves the hydrogenation of methylenedianiline at temperatures ranging from 100-110°C . The process is optimized to produce a high yield of the desired isomers, particularly the trans-trans isomer .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diaminodicyclohexylmethane carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted cyclohexylamines.
Scientific Research Applications
4,4’-Diaminodicyclohexylmethane carbonate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4,4’-Diaminodicyclohexylmethane carbonate involves its ability to act as a curing agent for epoxy resins. The compound reacts with epoxy groups to form cross-linked networks, enhancing the mechanical and thermal properties of the resulting material . The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily nucleophilic addition reactions .
Comparison with Similar Compounds
- 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)
- Isophorone diamine (IPDA)
- Meta-xylylenediamine (MXDA)
Comparison: 4,4’-Diaminodicyclohexylmethane carbonate is unique in its ability to provide a long pot life and excellent color stability in epoxy formulations . Compared to 1,3-Bis(aminomethyl)cyclohexane, it offers better temperature resistance and moisture resistance . Isophorone diamine is known for its high reactivity, but 4,4’-Diaminodicyclohexylmethane carbonate provides better adhesion on metal substrates . Meta-xylylenediamine offers good mechanical properties, but 4,4’-Diaminodicyclohexylmethane carbonate excels in chemical resistance and color stability .
Properties
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;2-1(3)4/h10-13H,1-9,14-15H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNROHDEKMCOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191304 | |
| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37872-62-1 | |
| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037872621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1214474.png)
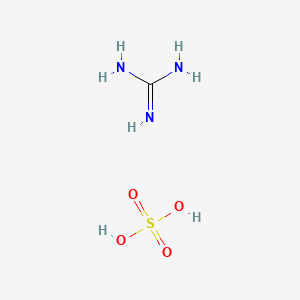
![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)
![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)
![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)
![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)
![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)
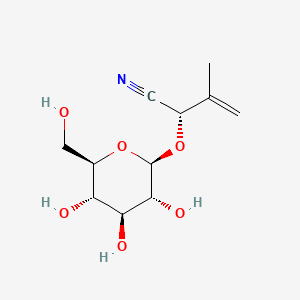
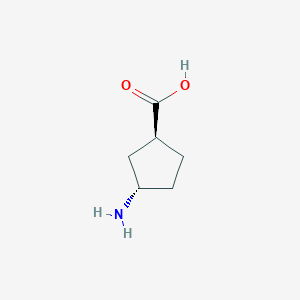
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B1214494.png)
